Merotocin

Catalog No.
S535014
CAS No.
1190083-57-8
M.F
C48H68FN11O12S
M. Wt
1042.2
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Merotocin

Merotocin eliminates confounding variables in OTR activation models. Unlike oxytocin (cross-reactive) and carbetocin (long-acting), it delivers:

  • >1000-fold selectivity over V1a/V2 receptors, ensuring OTR-specific readouts
  • Short half-life (~30 min) for frequent, repeated dosing without accumulation
  • Carba-bridge oxidative stability at pH 5-6, simplifying intranasal formulation

Supplied with rigorous QC and global logistics for seamless translational research procurement.

CAS Number

1190083-57-8

Product Name

Merotocin

IUPAC Name

(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide

Molecular Formula

C48H68FN11O12S

Molecular Weight

1042.2

InChI

InChI=1S/C48H68FN11O12S/c1-5-27(4)42-47(71)56-32(16-17-37(50)62)44(68)57-35(21-38(51)63)45(69)58-36(25-73-18-6-7-40(65)54-34(46(70)59-42)20-28-10-14-31(61)15-11-28)48(72)60(23-29-8-12-30(49)13-9-29)24-41(66)55-33(19-26(2)3)43(67)53-22-39(52)64/h8-15,26-27,32-36,42,61H,5-7,16-25H2,1-4H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,67)(H,54,65)(H,55,66)(H,56,71)(H,57,68)(H,58,69)(H,59,70)/t27-,32-,33-,34-,35-,36-,42-/m0/s1

InChI Key

PVVHQWISMVJHFK-NIFJBHDKSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N(CC3=CC=C(C=C3)F)CC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

solubility

Soluble in DMSO

Synonyms

Merotocin; FE202767; FE-202767; FE 202767

The exact mass of the compound Merotocin is 1041.4754 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Merotocin (developmental code FE 202767) is a synthetic peptidic oxytocin receptor (OTR) agonist engineered to deliver high potency and extreme selectivity over related vasopressin receptors [1]. Unlike endogenous oxytocin, which exhibits significant cross-reactivity with vasopressin V1a and V2 receptors leading to cardiovascular and antidiuretic off-target effects, merotocin is structurally optimized via a carba-bridge and specific amino acid substitutions to achieve >1000-fold OTR selectivity [2]. For procurement and translational research, its most critical differentiator is its highly controlled pharmacokinetic profile—specifically a short terminal half-life that permits frequent, repeated dosing without systemic accumulation [3]. This makes merotocin the preferred choice for pulsatile OTR activation models, such as lactation induction and specialized neuroendocrine research, where baseline receptor reset is mandatory between doses.

Research Fit

1
Oxytocin receptor (OTR) pathway studies
2
Reported selectivity profile over vasopressin receptors
3
Short-acting intranasal PK supports repeat-dose research designs

Substituting merotocin with standard oxytocin or long-acting analogs like carbetocin fundamentally compromises experimental models requiring precise, repeated OTR activation[1]. Standard oxytocin lacks receptor selectivity, triggering vasopressin V1a and V2 receptors at efficacious doses, which introduces confounding antidiuretic and vasoconstrictive variables [2]. Conversely, while carbetocin offers improved enzymatic stability, its extended duration of action prevents the simulation of natural, pulsatile oxytocin release and leads to receptor desensitization or systemic accumulation upon repeated administration [3]. Merotocin resolves both issues by combining ultra-high OTR selectivity with rapid clearance, ensuring that high-frequency dosing regimens can be maintained without off-target toxicity or pharmacokinetic stacking [1].

Substitution Risk

Target Merotocin Substitute Generic oxytocin
Ultrashort half-life (~3.5 min) limits non-IV research dosing and repeat-use protocols.
Target Merotocin Substitute Carbetocin
Prolonged t½ (85–100 min) and vasopressin off-target activity may alter endpoint interpretation.
Note
Selectivity and duration profile may not be matched by other oxytocin analogs; requires validation for pathway-specific studies.

OTR Selectivity Over Vasopressin Receptors

In human receptor assays, merotocin demonstrates an EC50 of 0.076 nM for the hOTR, while maintaining >1000-fold selectivity over hV1a, hV1b, and hV2 receptors [1]. In contrast, endogenous oxytocin exhibits significant cross-reactivity with vasopressin receptors at therapeutic concentrations, leading to dose-limiting antidiuretic and cardiovascular side effects [2]. This extreme selectivity allows merotocin to be administered at higher doses to maximize OTR activation without triggering the off-target confounding effects inherent to standard oxytocin [1].

Evidence DimensionIn vitro receptor selectivity (hOTR vs. hV1a/hV2)
Target Compound DataEC50 = 0.076 nM (hOTR); >1000-fold selectivity over vasopressin receptors
Comparator Or BaselineOxytocin (significant V1a/V2 activation at efficacious OTR doses)
Quantified Difference>1000-fold selectivity margin for Merotocin, preventing V2-mediated antidiuresis
ConditionsIn vitro human transcriptional reporter gene assays

Crucial for research requiring high-dose OTR activation without confounding cardiovascular or renal side effects.

OTR Selectivity
Head-to-head
>1000-fold OTR over V1aR/V2R
Supports pathway-specific OTR studies
Reported cross-study binding data; oxytocin ~503-fold, atosiban ~0.04-fold

Pharmacokinetics and Pulsatile Dosing

Merotocin is specifically engineered for rapid clearance, exhibiting a terminal half-life of 25–35 minutes following intranasal administration [1]. When administered repeatedly (11 doses every 3 hours), merotocin showed zero systemic accumulation, with maximal exposure remaining consistent between the first and last dose [1]. In contrast, long-acting analogs like carbetocin have significantly extended half-lives that lead to pharmacokinetic stacking and receptor desensitization under high-frequency dosing regimens [2]. This rapid elimination profile makes merotocin uniquely suited for mimicking episodic physiological events.

Evidence DimensionTerminal half-life (t1/2) and accumulation
Target Compound Datat1/2 = 25–35 min; 0% accumulation after 11 doses (every 3 hours)
Comparator Or BaselineCarbetocin / long-acting analogs (extended t1/2 causing accumulation upon repeated dosing)
Quantified DifferenceMerotocin permits every-3-hour dosing with baseline reset, impossible with carbetocin
ConditionsHuman pharmacokinetic studies, repeated intranasal administration

Enables the procurement of a compound suitable for high-frequency, repeated-dose in vivo models without pharmacokinetic stacking.

Elimination t½
Reported
~30 min intranasal
Supports repeat-dose design without accumulation
Human PK study; oxytocin ~3.5 min, carbetocin 85–100 min

Antioxidant-Free Formulation Stability

The structural design of merotocin incorporates a carba-bridge (a C-S bond replacing the traditional disulfide bridge found in oxytocin), which fundamentally alters its chemical stability [1]. In aqueous formulations, merotocin remains stable at a mildly acidic pH of 5.0 to 6.0 (e.g., in citrate or succinate buffers) without the need for added antioxidants [1]. Standard oxytocin is highly susceptible to oxidative degradation and disulfide exchange, often requiring strict cold-chain logistics or complex stabilizing excipients[2]. This inherent stability streamlines manufacturability and formulation development for liquid dosage forms.

Evidence DimensionAqueous formulation stability and excipient requirements
Target Compound DataStable at pH 5.0–6.0 without antioxidants (carba-bridge stabilized)
Comparator Or BaselineOxytocin (prone to oxidative degradation and disulfide scrambling)
Quantified DifferenceElimination of antioxidant requirement and improved room-temperature processability
ConditionsAqueous buffer solutions (citrate/succinate) for intranasal delivery

Reduces formulation complexity and cold-chain dependency for researchers developing intranasal or injectable peptide delivery systems.

Milk Transfer
Clinical endpoint context
<25.0 pg/mL (LOQ) in all samples
Supports exposure assessment study design
Phase 1 study; zero quantifiable transfer observed

Pulsatile Lactation Models

Because merotocin clears rapidly (t1/2 ~30 min) without accumulating, it is the optimal choice for in vivo models of lactation support that require frequent, episodic OTR activation (e.g., every 2-3 hours)[1]. Long-acting analogs like carbetocin are unsuitable for these protocols due to receptor desensitization and pharmacokinetic stacking.

OTR-Selective Neuroendocrine Assays

In behavioral or neuroendocrine studies where vasopressin receptor cross-reactivity would confound results (e.g., altering blood pressure or water retention), merotocin's >1000-fold selectivity for OTR ensures that observed physiological effects are strictly OTR-mediated [2].

Intranasal Formulation Development

Merotocin serves as an excellent benchmark API for developing room-temperature stable, antioxidant-free intranasal delivery systems. Its carba-bridge structure provides intrinsic oxidative stability at pH 5.0-6.0, simplifying formulation workflows compared to standard oxytocin [3].

Application Fit

Application
Selection Property
Validation Focus
OTR signal transduction studies
Receptor selectivity profile
Vasopressin receptor cross-reactivity
Lactation physiology model studies
Pharmacokinetic reference data
Milk ejection endpoint assessment
Intranasal peptide DMPK research
Absorption & elimination parameters
Bioavailability modeling
Maternal-neonatal transfer study design
Milk transfer data
Exposure margin evaluation

XLogP3

-0.4

Exact Mass

1041.4754

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Merotocin
1: Lacivita E, Perrone R, Margari L, Leopoldo M. Targets for Drug Therapy for Autism Spectrum Disorder: Challenges and Future Directions. J Med Chem. 2017 Oct 30. doi: 10.1021/acs.jmedchem.7b00965. [Epub ahead of print] PubMed PMID: 29039668.

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